molecular formula C12H7Cl6N3O B1294438 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 3584-23-4

2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No. B1294438
CAS RN: 3584-23-4
M. Wt: 421.9 g/mol
InChI Key: QRHHZFRCJDAUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a derivative of s-triazine, which is a class of compounds known for their various applications in chemistry, including as reagents in chlorination and oxidation reactions, and as building blocks for more complex chemical structures. The methoxyphenyl group attached to the triazine ring suggests potential for unique chemical behavior and applications.

Synthesis Analysis

The synthesis of related s-triazine derivatives has been reported in the literature. For instance, a novel compound with a methoxy group and nitrophenoxy groups attached to the triazine ring was synthesized from 2,4,6-trichloro-1,3,5-triazine, indicating that the core triazine structure can be modified with different substituents to yield new compounds . Another study reported the synthesis of 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine without using the Grignard reaction, which is known to be problematic, suggesting alternative synthetic routes for methoxyphenyl-substituted triazines .

Molecular Structure Analysis

The molecular structure of s-triazine derivatives can be complex and diverse. X-ray diffraction analysis of a related compound, 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine, revealed that it crystallizes in the monoclinic system, providing detailed information about the distances and angles between atoms in the crystal lattice . This kind of structural information is crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

s-Triazine derivatives participate in various chemical reactions. For example, a recyclable hypervalent iodine(III) reagent based on a triazine derivative has been used for chlorination and oxidation reactions, demonstrating the versatility of triazine-based compounds in synthetic chemistry . The reagent's recyclability is an important feature, as it allows for the recovery and reuse of the compound, which is beneficial from an economic and environmental perspective.

Physical and Chemical Properties Analysis

The physical and chemical properties of s-triazine derivatives are influenced by their molecular structure. The study of poly[2-methoxy-4,6-di(p,p′-isopropylidene diphenyloxy)-s-triazine] revealed insights into the solubility and molecular weight of the polymerized form of a methoxy-substituted triazine, which are important parameters for practical applications . Additionally, mechanistic studies of photoacid generation from substituted triazines have provided information on the photochemical behavior of these compounds, which is relevant for their use in photoresist formulations .

Future Directions

The study and development of new triazine derivatives is an active area of research, driven by the diverse biological activities of these compounds. Future research could explore the potential uses of this compound in various applications, such as in medicine or as a herbicide .

properties

IUPAC Name

2-(4-methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl6N3O/c1-22-7-4-2-6(3-5-7)8-19-9(11(13,14)15)21-10(20-8)12(16,17)18/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHHZFRCJDAUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189373
Record name 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

CAS RN

3584-23-4
Record name 2-(p-Methoxyphenyl)-4,6-bis(trichloromethyl)-s-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3584-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003584234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.647
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Reactant of Route 3
Reactant of Route 3
2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Reactant of Route 5
Reactant of Route 5
2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Reactant of Route 6
2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Citations

For This Compound
35
Citations
OI Tarzi, X Allonas, C Ley… - Journal of Polymer …, 2010 - Wiley Online Library
3,5,7,8‐pentamethyl pyrromethene difluoroborate complex (HMP) and 2,6‐diethyl‐8‐phenyl‐1,3,5,7‐tetramethylpyrromethene difluoroborate complex (EPP) were used to initiate the …
Number of citations: 66 onlinelibrary.wiley.com
A Ibrahim, BE Fouhaili, AC Yong, C Ley… - Canadian Journal of …, 2015 - cdnsciencepub.com
The coupling between a holographic resin, combining multiple monomers and additives, with photoinitiating systems (PIS) is not straightforward. In this paper, a classic PIS based on …
Number of citations: 11 cdnsciencepub.com
X Allonas, C Ley, J Lalevée, O Tarzi, A Ibrahim… - radtech.org
In this paper, we discuss visiblelight photoinitiating systems that are developed for free-radical photopolymerization (FRP) and free-radical promoted cationic photopolymerization (…
Number of citations: 5 www.radtech.org
X Allonas, C Ley, J Lalevée, O Tarzi, A Ibrahim… - radtech.org
In this paper, visible light photoinitiating systems are developed for Free Radical Photopolymerization FRP and Free Radical Promoted Cationic Photopolymerization FRPCP. In the …
Number of citations: 0 www.radtech.org
J Christmann, X Allonas, C Ley… - Macromolecular …, 2017 - Wiley Online Library
Isopropylthioxanthone, a versatile photoinitiator (PI) for free radical photopolymerization (FRP), is combined with a triazine derivative (Tz) in a Type‐II photoinitiating system (PIS). …
Number of citations: 27 onlinelibrary.wiley.com
X Zhao, Y Zhao, MD Li, Z Li, H Peng, T Xie… - Nature …, 2021 - nature.com
Photopolymerization-based three-dimensional (3D) printing can enable customized manufacturing that is difficult to achieve through other traditional means. Nevertheless, it remains …
Number of citations: 45 www.nature.com
Y Bao - Macromolecular rapid communications, 2022 - Wiley Online Library
3D printing has revolutionized the way of manufacturing with a huge impact on various fields, in particular biomedicine. Vat photopolymerization‐based 3D printing techniques such as …
Number of citations: 47 onlinelibrary.wiley.com
C Ley, A Ibrahim, X Allonas - Photochemical & Photobiological Sciences, 2016 - Springer
The efficiency of free radical polymerization by photoinitiating systems based on two Astrazon orange cyanine dyes was shown to be directly related to the isomerization process of the …
Number of citations: 7 link.springer.com
V Charlot, A Ibrahim, M Bessières… - Polymer …, 2021 - pubs.rsc.org
Three photoinitiating systems (PIS) exhibiting different photoinitiation mechanisms were used for radical photopolymerization of methylmethacrylate (MMA). Namely, a photoactive RAFT …
Number of citations: 3 pubs.rsc.org
N Kuhl, M Abend, S Bode, US Schubert… - Journal of Applied …, 2016 - Wiley Online Library
The incorporation of reversible covalent bonds into polymeric materials offers the possibility to generate polymers with self‐healing ability. For this purpose, three new oxime …
Number of citations: 18 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.